N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a chlorophenyl group, a dihydroisoquinoline moiety, and a pyrrolidine ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the pyrrolidine ring: This step may involve the cyclization of an appropriate precursor, such as an amino acid derivative, under basic conditions.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with an amine or amide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can involve binding to the active site, altering the protein’s conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the phenyl or pyrrolidine rings.
Other carboxamides: Compounds with different aromatic or heterocyclic groups attached to the carboxamide moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c21-18-7-3-4-8-19(18)22-20(25)24-12-10-17(14-24)23-11-9-15-5-1-2-6-16(15)13-23/h1-8,17H,9-14H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQIWSQXAOQCLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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